molecular formula C17H17BrFN3O2 B2929090 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034579-01-4

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2929090
CAS No.: 2034579-01-4
M. Wt: 394.244
InChI Key: YXPRBXYQZGVVLK-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H17BrFN3O2 and its molecular weight is 394.244. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and characterization of compounds with structural elements similar to "1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone". For instance, the study by Balderson et al. (2007) investigates hydrogen-bonding patterns in enaminones, including compounds with bromophenyl and piperidinyl elements. This research highlights the role of intramolecular hydrogen bonding in determining the structural stability and arrangements of such molecules, which could be relevant for understanding the chemical behavior of the compound (Balderson, Fernandes, Michael, & Perry, 2007).

Pharmaceutical Chemistry Applications

The process development of Voriconazole, a broad-spectrum triazole antifungal agent, by Butters et al. (2001), involves synthetic pathways that could be analogous to those used in the synthesis of the compound of interest. This study provides insights into diastereocontrol and stereochemistry in organic synthesis, which are crucial for the development of pharmaceutical agents (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).

Material Science and Catalysis

Darvishzad et al. (2019) introduced a piperazine-based dicationic Bronsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water. This study showcases the application of similar chemical structures in catalysis and material science, underscoring the versatility of piperidinyl-containing compounds in facilitating chemical reactions under environmentally benign conditions (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).

Neuroleptic and Analgesic Activities

Iorio, Reymer, and Frigeni (1987) explored the combined analgesic and neuroleptic activities in N-butyrophenone prodine-like compounds. Their work demonstrates the pharmacological potential of piperidinyl-butyrophenone derivatives in modulating pain and dopamine receptors, highlighting the potential therapeutic applications of structurally similar compounds (Iorio, Reymer, & Frigeni, 1987).

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c18-13-9-20-17(21-10-13)24-15-2-1-7-22(11-15)16(23)8-12-3-5-14(19)6-4-12/h3-6,9-10,15H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRBXYQZGVVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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